molecular formula C7H14N2Si B3361647 1-[(Trimethylsilyl)methyl]-1H-pyrazole CAS No. 92525-04-7

1-[(Trimethylsilyl)methyl]-1H-pyrazole

Cat. No.: B3361647
CAS No.: 92525-04-7
M. Wt: 154.28 g/mol
InChI Key: CSSHCOPQZBKZJM-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]-1H-pyrazole is a compound characterized by the presence of a trimethylsilyl group attached to a pyrazole ring. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a pyrazole ring. The trimethylsilyl group imparts significant chemical inertness and a large molecular volume, making the compound useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]-1H-pyrazole typically involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Pyrazole+(CH3)3SiClThis compound+HCl\text{Pyrazole} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} Pyrazole+(CH3​)3​SiCl→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions: 1-[(Trimethylsilyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although the trimethylsilyl group generally remains inert.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products:

    Substitution Products: Depending on the substituent introduced, various derivatives of pyrazole can be formed.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Hydrolysis Products: Hydroxyl derivatives of pyrazole.

Scientific Research Applications

1-[(Trimethylsilyl)methyl]-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The pyrazole ring can participate in various chemical reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-[(Trimethylsilyl)methyl]-1H-pyrazole is unique due to the specific combination of the trimethylsilyl group and the pyrazole ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications where chemical inertness and large molecular volume are advantageous.

Properties

IUPAC Name

trimethyl(pyrazol-1-ylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2Si/c1-10(2,3)7-9-6-4-5-8-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHCOPQZBKZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537243
Record name 1-[(Trimethylsilyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92525-04-7
Record name 1-[(Trimethylsilyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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